Synthetic Yield Advantage: DIBAL-H Reduction of Weinreb-Type Amide to Aldehyde
2-Chloro-3-methylisonicotinaldehyde is synthesized from 2-chloro-N,3-dimethyl-N-phenylisonicotinamide via DIBAL-H reduction at -78°C, achieving a reported isolated yield of 78% after purification . This yield compares favorably to analogous aldehyde-forming reductions on pyridine scaffolds lacking the 3-methyl group or bearing alternative C2 substituents, where yields frequently fall in the 60–70% range under similar low-temperature DIBAL-H conditions . The quantified difference represents an approximately 10–18 percentage-point improvement in synthetic efficiency, reducing material costs and waste generation in multi-step sequences.
| Evidence Dimension | Synthetic yield (isolated product after purification) |
|---|---|
| Target Compound Data | 78% yield |
| Comparator Or Baseline | 2-Chloroisonicotinaldehyde derivatives without 3-methyl substitution; typical DIBAL-H reduction yields: 60–70% |
| Quantified Difference | +8 to +18 percentage points |
| Conditions | DIBAL-H in CH₂Cl₂/THF at -78°C, followed by aqueous workup |
Why This Matters
Higher synthetic yield directly reduces cost per gram and improves process mass intensity for scale-up procurement decisions.
